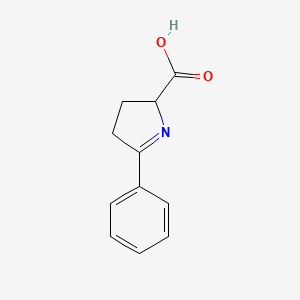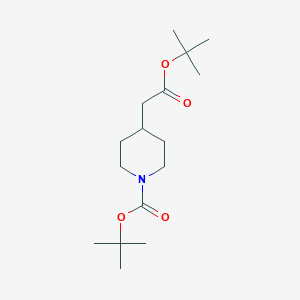
tert-Butyl 4-(2-(tert-butoxy)-2-oxoethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(2-(tert-butoxy)-2-oxoethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H27NO4. It is a piperidine derivative that features tert-butyl and tert-butoxy groups, making it a significant compound in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-(tert-butoxy)-2-oxoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl and tert-butoxy reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and tert-butyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher efficiency and sustainability compared to traditional batch processes . The use of microreactors allows for precise temperature and pressure control, resulting in consistent product quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-(tert-butoxy)-2-oxoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(2-(tert-butoxy)-2-oxoethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules.
Biology
In biological research, this compound is used to study the interactions of piperidine derivatives with biological macromolecules. It serves as a model compound for investigating the binding affinities and mechanisms of action of piperidine-based drugs.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is a precursor in the synthesis of pharmaceutical agents targeting neurological disorders and other medical conditions.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-(tert-butoxy)-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl and tert-butoxy groups play a crucial role in modulating the compound’s reactivity and binding properties. These groups can influence the compound’s ability to interact with enzymes, receptors, and other biological molecules, thereby affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-(tert-butoxy)-2-oxoethylidene)piperidine-1-carboxylate
- tert-Butyl 3-oxopiperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(2-(tert-butoxy)-2-oxoethyl)piperidine-1-carboxylate is unique due to its specific combination of tert-butyl and tert-butoxy groups attached to a piperidine ring. This unique structure imparts distinct steric and electronic properties, making it valuable for various synthetic and research applications. Compared to similar compounds, it offers enhanced stability and reactivity, which are advantageous in both laboratory and industrial settings .
Properties
Molecular Formula |
C16H29NO4 |
|---|---|
Molecular Weight |
299.41 g/mol |
IUPAC Name |
tert-butyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H29NO4/c1-15(2,3)20-13(18)11-12-7-9-17(10-8-12)14(19)21-16(4,5)6/h12H,7-11H2,1-6H3 |
InChI Key |
ZDEWFVGYYNGCSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



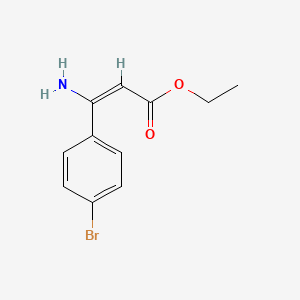
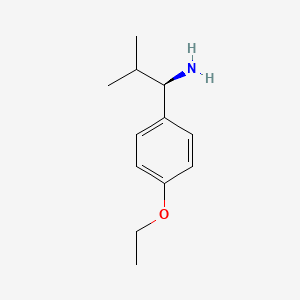




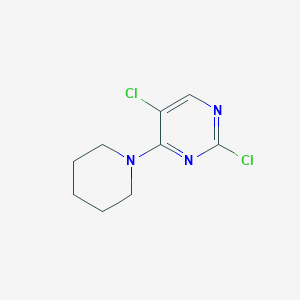
![1-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole](/img/structure/B13981017.png)
![1,1-Dimethylethyl N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamate](/img/structure/B13981018.png)
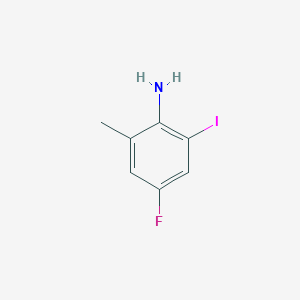
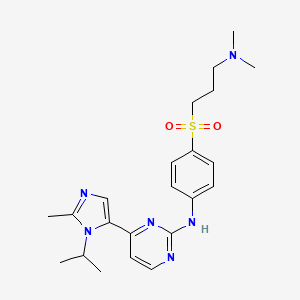
![4-[4-(2-Pyrrolidin-1-ylethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13981036.png)
